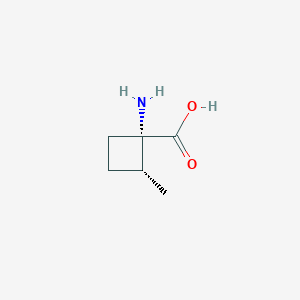![molecular formula C16H31N B15159815 Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- CAS No. 685088-23-7](/img/structure/B15159815.png)
Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH. This compound is known for its structural motif, which is present in numerous natural alkaloids and pharmaceuticals .
Métodos De Preparación
The synthesis of Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. Another approach is the modified Birch reduction using sodium in ethanol . Industrial production methods typically involve these catalytic hydrogenation processes due to their efficiency and scalability .
Análisis De Reacciones Químicas
Piperidine derivatives, including Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-, undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for hydrogenation, sodium for reduction, and various halogens for substitution reactions. Major products formed from these reactions often include substituted piperidines, spiropiperidines, and piperidinones .
Aplicaciones Científicas De Investigación
Piperidine derivatives are extensively used in scientific research due to their pharmacological properties. They are crucial in the design of drugs and are present in more than twenty classes of pharmaceuticals. These compounds are used in chemistry for the synthesis of complex molecules, in biology for studying enzyme interactions, in medicine for developing therapeutic agents, and in industry for producing various chemicals .
Mecanismo De Acción
The mechanism of action of Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on the central nervous system, cardiovascular system, and gastrointestinal tract. They exhibit properties such as antioxidant, anti-inflammatory, and bioavailability-enhancing abilities. These effects are mediated through their interaction with enzymes, receptors, and other cellular components .
Comparación Con Compuestos Similares
Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- can be compared with other similar compounds such as pyridine, pyrrolidine, and piperazine. While all these compounds share a nitrogen-containing heterocyclic structure, Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Similar compounds include substituted piperidines, spiropiperidines, and piperidinones .
Propiedades
Número CAS |
685088-23-7 |
|---|---|
Fórmula molecular |
C16H31N |
Peso molecular |
237.42 g/mol |
Nombre IUPAC |
1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]piperidine |
InChI |
InChI=1S/C16H31N/c1-5-14-11-15(2,3)13-16(4,12-14)17-9-7-6-8-10-17/h14H,5-13H2,1-4H3/t14-,16+/m0/s1 |
Clave InChI |
KCQJNLITNGPONJ-GOEBONIOSA-N |
SMILES isomérico |
CC[C@@H]1C[C@@](CC(C1)(C)C)(C)N2CCCCC2 |
SMILES canónico |
CCC1CC(CC(C1)(C)N2CCCCC2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
methanone](/img/structure/B15159740.png)

![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)



![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)


![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)

